molecular formula C11H10O2S B13894490 Methyl 7-methyl-1-benzothiophene-2-carboxylate CAS No. 3751-50-6

Methyl 7-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B13894490
CAS No.: 3751-50-6
M. Wt: 206.26 g/mol
InChI Key: HEYOAODQNLWZPY-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1-benzothiophene-2-carboxylate is a functionalized benzothiophene ester that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The benzothiophene core is a privileged structure in medicinal chemistry, found in various biologically active molecules and pharmaceuticals . This compound is specifically designed for research applications and is not for diagnostic or therapeutic use. Researchers value this chemical for its potential in developing novel therapeutic agents. Benzo[b]thiophene derivatives are investigated for their diverse biological activities, including potential anti-cancer properties, as they may interact with molecular targets such as the Mcl-1 protein to modulate apoptosis in cancer cells . Furthermore, the structural motif is relevant in material science for creating organic electronic components like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where its planar, conjugated system can contribute to desirable charge-transport properties . The methyl ester functional group makes it an excellent precursor for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or participation in coupling reactions . Synthetic routes to analogous benzo[b]thiophene derivatives often involve cyclocondensation reactions between substituted benzaldehydes and sulfur-containing reagents, followed by purification techniques such as recrystallization to achieve high purity . Handling should be conducted in accordance with good laboratory practices. Always consult the Safety Data Sheet (SDS) before use.

Properties

CAS No.

3751-50-6

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

methyl 7-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10O2S/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3

InChI Key

HEYOAODQNLWZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2-Halobenzaldehyde Derivatives with Alkyl Mercaptans

A classical approach involves a two-step process starting from 2-halobenzaldehydes:

This method has been reported to yield 2-benzo[b]thiophenecarboxylic acid derivatives in high yields (up to 92%), with the acid then converted to the methyl ester by standard esterification methods.

Key Reaction Conditions:

Step Reagents & Conditions Notes
1 2-chlorobenzaldehyde + thioglycolic acid + KOH (10-15% w/w) + phase transfer catalyst Reflux, 114-140°C, 1-5 h
2 Intermediate + 2-chloroacetic acid 110°C, 3 h, pressure 15-25 psi
Workup Acidification with HCl, filtration, washing Yields ~83-92%

This method is adaptable to substituted benzaldehydes, allowing introduction of methyl groups at desired positions such as the 7-position (corresponding to the 5-position on the benzaldehyde ring prior to cyclization).

Microwave-Assisted Cyclocondensation of Methyl Thioglycolate with 2-Substituted Benzonitriles

An advanced and efficient method uses microwave irradiation to accelerate the synthesis:

  • Reaction of methyl thioglycolate with 2-substituted benzonitriles (e.g., 2-chloro-5-methylbenzonitrile) in the presence of a base such as triethylamine in DMSO.

  • Microwave heating at around 130°C for short durations (10-15 minutes) facilitates rapid cyclization to the benzothiophene-2-carboxylate methyl ester.

  • This method allows for high yields (58-96%) and is amenable to various substituents, including methyl groups at the 7-position.

Advantages:

  • Significant reduction in reaction time compared to conventional heating (minutes vs. hours).
  • Avoidance of metal catalysts.
  • High regioselectivity and good functional group tolerance.

Representative Reaction Conditions:

Parameter Condition
Substrate 2-chloro-5-methylbenzonitrile
Nucleophile Methyl thioglycolate
Base Triethylamine
Solvent DMSO
Temperature 130°C (microwave)
Time 11-15 minutes
Yield Up to 94%

This approach has been successfully applied to synthesize various benzothiophene derivatives used as kinase inhibitors, demonstrating its utility in medicinal chemistry.

Halogenation and Subsequent Functional Group Transformations

For further functionalization, including methylation at the 7-position, halogenation of benzothiophene intermediates followed by substitution reactions is employed:

  • Starting from methyl benzo[b]thiophene-2-carboxylate, selective halogenation at the 7-position can be achieved using bromine in acetic acid with sodium acetate.

  • The halogenated intermediate can then be converted to the methylated derivative via cross-coupling or nucleophilic substitution reactions.

  • Microwave-assisted saponification and esterification steps improve efficiency and yield.

Typical Reaction Sequence:

Step Reagents & Conditions Outcome
Halogenation Br2, AcOH, NaOAc, 55°C, 48 h 7-bromo derivative
Esterification Methyl iodide, K2CO3, DMF, RT, 3 h Methyl ester formation
Saponification (if needed) NaOH, MeOH-H2O, reflux or microwave Acid intermediate for further modification

However, the halogenation step can be variable in yield and requires careful optimization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
2-Halobenzaldehyde + Alkyl Mercaptan Cyclization 2-chlorobenzaldehyde, thioglycolic acid KOH, phase transfer catalyst, 2-chloroacetic acid Reflux 114-140°C, 3-5 h 83-92% Classical, scalable
Microwave-Assisted Cyclocondensation 2-chloro-5-methylbenzonitrile, methyl thioglycolate Triethylamine, DMSO Microwave, 130°C, 11-15 min 58-96% Fast, high yield, metal-free
Halogenation and Substitution Methyl benzo[b]thiophene-2-carboxylate Br2, AcOH, NaOAc, MeI, K2CO3 55°C, 48 h (halogenation); RT, 3 h (esterification) Variable Requires optimization

Research Findings and Practical Considerations

  • The two-step cyclization approach using 2-halobenzaldehydes and thioglycolic acid is well-documented with high yields and is suitable for large-scale synthesis. The reaction conditions (temperature, pressure, catalyst loading) can be fine-tuned for optimal yield and purity.

  • Microwave-assisted methods provide a rapid and efficient alternative, reducing reaction times from hours to minutes without compromising yields. This method is particularly useful for medicinal chemistry applications requiring rapid analog synthesis.

  • Halogenation for selective substitution at position 7 can be challenging due to the low reactivity of the benzothiophene ring. Microwave-assisted saponification and esterification improve overall efficiency, but bromination yields can be inconsistent and may require alternative strategies such as deaminative bromination from aminobenzothiophene intermediates.

  • The choice of method depends on the scale, available equipment (microwave reactors), and desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets. For instance, benzo[b]thiophene derivatives have been shown to activate the STING pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers innate immune responses and exhibits antitumor efficacy.

Comparison with Similar Compounds

Structural and Crystallographic Insights

Crystallographic tools like SHELXL () and ORTEP-3 () enable precise determination of bond lengths and angles. For example:

  • Benzothiophene Core : Typical C–S bond lengths range from 1.70–1.75 Å, while ester carbonyl groups exhibit C=O bonds ~1.21 Å .
  • Puckering Analysis: Substituents like methyl groups may induce minor ring puckering, quantified using Cremer-Pople coordinates ().

Biological Activity

Methyl 7-methyl-1-benzothiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene-based compounds have gained attention due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of these compounds significantly influence their biological activity. For instance, the presence of specific functional groups can enhance their interaction with biological targets such as enzymes and receptors.

Biological Activities

1. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. In studies evaluating thiophene derivatives, it has been observed that compounds with methyl and methoxy substituents demonstrate significant inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, one study reported that a related thiophene compound had an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme . This suggests that methyl substitutions may enhance anti-inflammatory efficacy.

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Thiophene derivatives generally show activity against various bacterial strains. In particular, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 µM to 100 µM, indicating moderate antimicrobial potency.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. A study examining its effects on human adenocarcinomic A549 cells found no significant cytotoxicity at concentrations up to 128 µg/mL . This suggests that while the compound may possess biological activity, it does not exhibit overt toxicity at certain concentrations.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of COX Enzymes : The compound may inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory pathway.
  • DNA Interaction : Similar thiophene derivatives have shown potential in binding to DNA, leading to cytotoxic effects in cancer cells through alkylation processes .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, a thiophene derivative showed significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when tested in vivo at a dosage of 20 mg/kg. This highlights the potential for this compound as an anti-inflammatory agent in clinical settings .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various benzothiophene derivatives, including this compound. The derivatives were tested against multiple bacterial strains, revealing promising antimicrobial activity with MIC values comparable to established antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes (IC50 = 29.2 µM)
AntimicrobialMIC against S. aureus = 50 µM; E. coli = 75 µM
CytotoxicityNo significant cytotoxicity at ≤128 µg/mL

Q & A

Q. What are the standard synthetic protocols for Methyl 7-methyl-1-benzothiophene-2-carboxylate?

The synthesis typically involves cyclization and esterification steps. For example, intermediate precursors (e.g., 11f in ) are reacted with anhydrides (e.g., tetrahydrophthalic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC with a methanol-water gradient (30% → 100%) . Key steps include:

  • Reaction setup : Nitrogen atmosphere to prevent oxidation.
  • Work-up : Concentration under reduced pressure.
  • Purification : HPLC with monitored gradients.
  • Characterization : Melting point, IR (C=O, C=C, C-O stretches), and NMR (¹H/¹³C chemical shifts).

Table 1 : Example Reaction Conditions from

ReagentSolventTimeTemperatureYield
Intermediate 11f + anhydrideCH₂Cl₂OvernightReflux67%

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

  • Melting point analysis : 223–226°C (for derivatives) .
  • Spectroscopy :
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (C=C) .
  • NMR : Distinct ¹H signals (e.g., methyl groups at δ 2.5–3.0 ppm) and ¹³C assignments for carbonyl carbons (~165 ppm) .
    • Chromatography : HPLC retention times for purity assessment.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to CH₂Cl₂ .
  • Catalyst use : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps in benzothiophene core formation .
  • Temperature control : Lower reflux temperatures to reduce side reactions.
  • Stoichiometry : Adjusting anhydride ratios (e.g., 1.2 equivalents in ) to minimize unreacted intermediates .

Q. What methods validate the crystal structure of this compound derivatives?

  • X-ray crystallography : Refinement using SHELX software to resolve atomic positions and thermal parameters .
  • Structure validation tools : Programs like PLATON or ADDSYM to check for missed symmetry or disorder .
  • Data metrics : R-factor analysis (< 5%) and electron density maps to confirm bond lengths/angles .

Q. How does computational chemistry predict the reactivity of this compound in substitution reactions?

  • DFT calculations : Model electrophilic aromatic substitution (e.g., at the 3-position of benzothiophene) using Gaussian or ORCA software.
  • Frontier molecular orbitals (FMOs) : Identify reactive sites via HOMO/LUMO distributions .
  • Solvent effects : PCM models to simulate polar environments (e.g., CH₂Cl₂) .

Q. How can researchers resolve contradictions between experimental and computational data for benzothiophene derivatives?

  • Multi-technique validation : Cross-check NMR assignments with COSY/HSQC experiments .
  • Crystallographic backup : Use X-ray structures to resolve ambiguous spectroscopic signals .
  • Revisiting computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT .

Q. What strategies analyze ring puckering effects in this compound using crystallographic data?

  • Puckering coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements .
  • Software tools : Use PARST or Mercury to calculate puckering amplitudes (e.g., Q₂, Q₃) and phase angles .
  • Comparative analysis : Benchmark against similar benzothiophene derivatives to identify steric or electronic influences.

Table 2 : Key Spectroscopic Data from

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ester C=O~1700-~165
Methyl (CH₃)-2.5–3.015–25
Aromatic C-H~31006.5–7.5110–140

Note : For biological studies, derivatives of this compound have shown antibacterial activity via mechanisms involving membrane disruption or enzyme inhibition (e.g., MIC assays in ). Researchers should prioritize structure-activity relationship (SAR) studies by modifying substituents at the 7-methyl or carboxylate positions .

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